S-Acetylthiorphan

Beschreibung

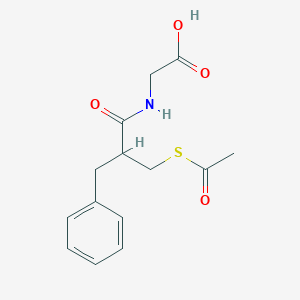

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMKACHZOPSUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924919 | |

| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124735-06-4 | |

| Record name | S-Acetylthiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ACETYLTHIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: S-Acetylthiorphan Mechanism of Action & Bioactivation

This guide provides a technical deep-dive into the mechanism of action (MoA) of S-Acetylthiorphan , the thioacetate-protected precursor to the potent neutral endopeptidase (NEP) inhibitor, Thiorphan .

Executive Summary

S-Acetylthiorphan (often functioning as an intermediate metabolite or designed prodrug moiety) represents a critical strategy in the delivery of Thiorphan , a potent inhibitor of Neutral Endopeptidase (NEP/CD10/Neprilysin). While Thiorphan itself effectively chelates the zinc ion within the NEP active site, its poor oral bioavailability and blood-brain barrier (BBB) penetration necessitate the use of lipophilic prodrugs (e.g., Racecadotril/Acetorphan).

This guide delineates the bioactivation pathway of S-Acetylthiorphan, its conversion to the active thiol species, and the precise molecular kinetics of NEP inhibition. It serves as a blueprint for researchers investigating enkephalinase inhibitors for analgesic, antidiarrheal, or neuroprotective applications.

Chemical Pharmacology & Stereochemistry

To understand the mechanism, one must distinguish between the "S-" designations used in nomenclature:

-

Chemical Substitution: S-Acetyl refers to the acetyl group attached to the sulfur atom (thioester), protecting the reactive thiol.

-

Stereochemistry: The (S)-enantiomer of the thiorphan backbone (associated with Ecadotril/Sinorphan) generally exhibits higher potency against NEP compared to the (R)-enantiomer (Retorphan).

Structural Hierarchy

| Compound | Chemical State | Role | NEP Potency (Ki) |

| Racecadotril | Benzyl ester, S-acetyl protected | Prodrug (Lipophilic) | > 10,000 nM (Inactive) |

| S-Acetylthiorphan | Free acid, S-acetyl protected | Intermediate Metabolite | ~4,500 nM (Low) |

| Thiorphan | Free acid, Free thiol | Active Drug | 1.7 – 4.7 nM (High) |

Key Insight: S-Acetylthiorphan is not the primary effector. It is a "masked" warhead. Its mechanism is defined by its hydrolytic liability —it must lose the acetyl group to expose the zinc-binding thiol.

Mechanism of Action: The Bioactivation Cascade

The efficacy of S-Acetylthiorphan relies on a two-step enzymatic hydrolysis. The acetyl group on the sulfur serves to prevent premature oxidative dimerization (disulfide bond formation) and improves lipophilicity.

Pathway Visualization

The following diagram illustrates the metabolic activation from the parent prodrug (Racecadotril) through S-Acetylthiorphan to the active Thiorphan, and its subsequent inhibition of NEP.[1]

Caption: Bioactivation pathway of Racecadotril/S-Acetylthiorphan to the active zinc-chelator Thiorphan.

Molecular Binding Mechanism (Active Site)

Once S-Acetylthiorphan is hydrolyzed to Thiorphan , the mechanism shifts to direct enzyme inhibition. NEP is a zinc-dependent metalloprotease.

-

Zinc Coordination: The free thiol (-SH) group of Thiorphan acts as a monodentate ligand, coordinating with the Zn²⁺ ion in the NEP active site. This displaces the water molecule required for the catalytic hydrolysis of peptide bonds.

-

Hydrophobic Pocket Interaction: The benzyl side chain of Thiorphan slots into the S1' hydrophobic subsite of the enzyme.

-

Hydrogen Bonding: The amide and carboxylate groups of the dipeptide backbone form hydrogen bonds with conserved arginine (Arg717) and asparagine (Asn542) residues, stabilizing the inhibitor-enzyme complex.

Mechanistic Consequence: By occupying the active site, Thiorphan prevents NEP from degrading endogenous enkephalins (Met-enkephalin and Leu-enkephalin). This extends the half-life of these neuropeptides, potentiating their signaling at delta-opioid receptors.

Experimental Protocols

Protocol A: In Vitro NEP Inhibition Assay

Objective: Determine the IC50 of S-Acetylthiorphan vs. Thiorphan to validate bioactivation requirements.

Reagents:

-

Enzyme: Recombinant Human Neprilysin (rhNEP), 0.5 µg/mL.

-

Substrate: Fluorogenic substrate Succinyl-Ala-Ala-Phe-AMC (20 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

-

Test Compounds: S-Acetylthiorphan and Thiorphan (dilution series 0.1 nM – 10 µM).

Workflow:

-

Preparation: Dilute rhNEP in Tris buffer. Plate 50 µL into black 96-well plates.

-

Inhibitor Addition: Add 20 µL of test compound (S-Acetylthiorphan or Thiorphan) at 5x concentration.

-

Pre-incubation: Incubate for 15 minutes at 37°C. Note: This step is critical. If S-Acetylthiorphan shows activity here, it indicates either intrinsic low-affinity binding or spontaneous hydrolysis.

-

Reaction Start: Add 30 µL of Substrate solution.

-

Kinetic Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.

-

Analysis: Calculate the slope (Vmax) for the linear portion. Normalize to vehicle control (0% inhibition).

Validation Criteria:

-

Thiorphan IC50: Should fall between 1–5 nM .

-

S-Acetylthiorphan IC50: Should be significantly higher (e.g., >1000 nM ) if the assay lacks thioesterases, confirming it is a prodrug.

Protocol B: Metabolic Stability (Bioactivation Verification)

Objective: Confirm conversion of S-Acetylthiorphan to Thiorphan in plasma/liver microsomes.

-

Incubation: Incubate S-Acetylthiorphan (1 µM) with human liver microsomes (HLM) or plasma at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis (LC-MS/MS):

-

Monitor parent (S-Acetylthiorphan) depletion.

-

Monitor metabolite (Thiorphan) appearance (MRM transition: 254.1 -> 88.1 for Thiorphan).

-

Data Summary & Comparative Potency

The following table summarizes the pharmacological distinctions derived from literature and experimental data.

| Parameter | S-Acetylthiorphan | Thiorphan (Active) |

| Molecular Weight | ~295.35 g/mol | 253.32 g/mol |

| Lipophilicity (LogP) | ~2.1 (Moderate) | ~0.6 (Low) |

| NEP Inhibition (Ki) | ~4,500 nM | 1.7 nM |

| BBB Permeability | Low/Moderate | Negligible |

| Primary Indication | Intermediate / Prodrug moiety | Analgesia / Antidiarrheal |

Signaling Pathway: Downstream Effects

Inhibition of NEP by the active metabolite leads to the accumulation of enkephalins in the synaptic cleft (CNS) or intestinal mucosa (Periphery).

Caption: Downstream signaling cascade following NEP inhibition by Thiorphan.

References

-

Matheson, A. J., & Noble, S. (2000).[1][2] Racecadotril. Drugs, 59(4), 829–835.

-

Lecomte, J. M., et al. (1986).[1][2] Pharmacological properties of acetorphan, a parenterally active "enkephalinase" inhibitor.[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 237(3), 937-944.

-

Roques, B. P., et al. (1980).[1][2] The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.[2] Nature, 288, 286–288.

-

Eberlin, M., et al. (2012).[5][6] A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology.

-

Spillantini, M. G., et al. (1986).[2][5][6] Stereoselective inhibition of enkephalinase by thiorphan enantiomers.[2] European Journal of Pharmacology.

Sources

- 1. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetorphan, an enkephalinase inhibitor, decreases gastric secretion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of S-Acetylthiorphan

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction

S-Acetylthiorphan, with the IUPAC name 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid, is a key molecule in the study of neutral endopeptidase (NEP) inhibitors. As the S-acetyl prodrug of thiorphan, it represents a strategic approach to enhance the bioavailability of its active metabolite. Thiorphan itself is a potent inhibitor of NEP, an enzyme responsible for the degradation of enkephalins. By protecting the thiol group with an acetyl moiety, S-Acetylthiorphan facilitates absorption and subsequent in vivo hydrolysis to release the active thiorphan. This guide provides a comprehensive overview of the known physicochemical properties of S-Acetylthiorphan, alongside detailed experimental protocols for the determination of key parameters essential for drug development and research applications.

Chemical Identity and Structure

S-Acetylthiorphan is a derivative of thiorphan, where the thiol functional group is protected as a thioester. This modification is crucial for its function as a prodrug.

-

IUPAC Name: 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid[1]

-

Synonyms: Hemiacetorphan, S-Acetylthiophan[1]

-

Molecular Formula: C₁₄H₁₇NO₄S[1]

-

Molecular Weight: 295.36 g/mol [1]

-

CAS Number: 124735-06-4[1]

-

Chemical Structure:

Caption: 2D Chemical Structure of S-Acetylthiorphan.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of S-Acetylthiorphan

| Property | Value | Source/Method |

| Molecular Weight | 295.36 g/mol | PubChem[1] |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Data not available | Experimental determination required |

| Aqueous Solubility | Data not available | Experimental determination required |

| Organic Solvent Solubility | Data not available | Experimental determination required |

| pKa | Data not available | Experimental determination required |

| LogP (Octanol-Water Partition Coefficient) | 1.5 (XLogP3) | PubChem (Computed)[1] |

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid and provides insights into its crystal lattice energy.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

-

Apparatus:

-

Melting point apparatus (e.g., Melt-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if necessary)

-

-

Procedure:

-

Sample Preparation: Ensure the S-Acetylthiorphan sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.[2] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

-

Solubility

Solubility is a crucial determinant of a drug's bioavailability. Understanding its solubility in both aqueous and organic media is essential for formulation development.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is the gold standard for determining equilibrium solubility.

-

Materials:

-

S-Acetylthiorphan

-

Solvents: Purified water (pH 7.4 buffer), Ethanol, Methanol, Acetonitrile, etc.

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of S-Acetylthiorphan to a series of vials. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of S-Acetylthiorphan using a validated HPLC method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological environments, such as the gastrointestinal tract and the bloodstream. S-Acetylthiorphan possesses a carboxylic acid group, which is expected to have an acidic pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

-

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Constant temperature bath

-

-

Reagents:

-

S-Acetylthiorphan solution of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a co-solvent system if solubility is low)

-

Standardized titrant (e.g., 0.1 M NaOH for an acidic compound)

-

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

-

-

Procedure:

-

System Setup: Calibrate the pH electrode using standard buffers. Place a known volume of the S-Acetylthiorphan solution in a jacketed beaker maintained at a constant temperature.

-

Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the titrant and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's membrane permeability and overall ADME properties. The computed XLogP3 value for S-Acetylthiorphan is 1.5, suggesting a moderate level of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

-

Materials:

-

S-Acetylthiorphan

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Prepare a solution of S-Acetylthiorphan in one of the phases. Add equal volumes of the n-octanol and aqueous phases to a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Quantification: Carefully sample each phase and determine the concentration of S-Acetylthiorphan in both the n-octanol and aqueous layers using a validated analytical method.

-

Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Chemical Stability

The stability of S-Acetylthiorphan is a critical consideration, as it contains two potentially labile functional groups: a thioester and an amide. Hydrolysis of the thioester bond is the intended activation step in vivo to release thiorphan. However, premature hydrolysis or degradation through other pathways can impact the drug's shelf-life and efficacy.

Hydrolytic Stability

The rate of hydrolysis of S-Acetylthiorphan is expected to be highly dependent on pH and temperature. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters, and this hydrolysis can be catalyzed by both acid and base.[3][4] The amide bond is generally more stable but can also undergo hydrolysis under more forceful acidic or basic conditions.[5][6]

Experimental Protocol: pH-Rate Profile for Hydrolytic Stability

This protocol is designed to determine the rate of degradation of S-Acetylthiorphan across a range of pH values.

-

Materials:

-

S-Acetylthiorphan

-

A series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, 12)

-

Constant temperature chambers or water baths (e.g., 25 °C, 40 °C, 60 °C)

-

HPLC system with a stability-indicating method

-

-

Procedure:

-

Solution Preparation: Prepare solutions of S-Acetylthiorphan of a known concentration in each of the different pH buffers.

-

Incubation: Store the solutions at various constant temperatures.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of S-Acetylthiorphan and any major degradation products.

-

Data Analysis:

-

For each pH and temperature, plot the natural logarithm of the concentration of S-Acetylthiorphan versus time.

-

The slope of this line will give the apparent first-order rate constant (k) for the degradation.

-

A plot of log(k) versus pH will generate the pH-rate profile, which can reveal the mechanisms of acid- and base-catalyzed hydrolysis.

-

-

Caption: Potential Degradation Pathways of S-Acetylthiorphan.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene and methine protons of the propanoyl backbone, the methylene protons of the glycine moiety, and a singlet for the acetyl methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the thioester, amide, and carboxylic acid, as well as signals for the aromatic and aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, amide, and thioester groups, the N-H stretching of the amide, and the O-H stretching of the carboxylic acid.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of S-Acetylthiorphan (295.36 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the amide and thioester bonds.

Synthesis

A general synthetic approach to S-Acetylthiorphan would likely involve the coupling of a protected thiorphan precursor with glycine or a glycine derivative. A plausible route could involve the synthesis of 2-(mercaptomethyl)-3-phenylpropanoic acid (thiorphan), followed by acetylation of the thiol group and subsequent amide coupling with a glycine ester, followed by ester hydrolysis.

Conclusion

S-Acetylthiorphan is a molecule of significant interest in the field of NEP inhibition. This guide has provided a framework for understanding its physicochemical properties, which are paramount for its successful application in research and drug development. While there is a notable lack of publicly available experimental data, the detailed protocols provided herein offer a clear path for researchers to generate this critical information. A thorough characterization of S-Acetylthiorphan's melting point, solubility, pKa, lipophilicity, and stability will enable its optimal formulation and facilitate further investigations into its therapeutic potential.

References

-

PubChem. (n.d.). S-Acetylthiorphan. National Center for Biotechnology Information. Retrieved from [Link]

- Huijghebaert, S., et al. (2003). Racecadotril in the treatment of acute watery diarrhea in children. Digestive Diseases and Sciences, 48(2), 239-245.

- Lecomte, J. M., et al. (1986). Pharmacological properties of acetorphan, a parenterally active "enkephalinase" inhibitor. Journal of Pharmacology and Experimental Therapeutics, 237(3), 937-944.

- West, A. P., & Klibanov, A. M. (1995). A strategy for the synthesis of protected peptides on a polymer support. Journal of the American Chemical Society, 117(46), 11624-11625.

- Matheson, A. J., & Noble, S. (2000). Racecadotril. Drugs, 59(4), 829-835.

- Spillantini, M. G., et al. (1986). In vivo and in vitro inhibition of enkephalinase by acetorphan. Journal of Neurochemistry, 46(3), 825-830.

- Roques, B. P., et al. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.

- Fink, A. L. (1987). The molecular basis of beta-lactamase catalysis and inhibition. Pharmaceutical research, 4(6), 465-474.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Avdeef, A. (2012).

- Castro, E. A., & de Rossi, R. H. (1987). Thioester hydrolysis. The Journal of Organic Chemistry, 52(23), 5221-5224.

- Connors, K. A. (1987).

-

Allen, M. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

- Guthrie, J. P. (1978). Hydrolysis of esters of ortho acids. I. The hydrolysis of trimethyl orthobenzoate. A comparison of the acid-catalyzed hydrolysis of esters and thioesters. Canadian Journal of Chemistry, 56(17), 2342-2354.

Sources

- 1. CN101033207A - Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid - Google Patents [patents.google.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

In Vivo Conversion of Racecadotril to S-Acetylthiorphan: Mechanisms, Pharmacokinetics, and Bioanalysis

The following technical guide details the in vivo conversion of Racecadotril to S-Acetylthiorphan, designed for researchers and drug development professionals.

Executive Summary

Racecadotril (Acetorphan) is a prodrug designed to deliver the potent enkephalinase inhibitor Thiorphan to peripheral tissues. The pharmacological efficacy of Racecadotril hinges on a sequential hydrolytic bioactivation pathway. The primary step in this cascade is the conversion of Racecadotril to S-Acetylthiorphan (also known as Acetorphan Acid or Acetylthiorphan). While Thiorphan is the ultimate effector, the conversion to S-Acetylthiorphan represents the critical first-pass metabolic event that dictates the bioavailability and onset of action.

This guide analyzes the molecular mechanics of this conversion, the specific enzymatic drivers, and the rigorous bioanalytical protocols required to quantify these labile metabolites in biological matrices.

Molecular Mechanism of Bioactivation

The Prodrug Rationale

Racecadotril is the benzyl ester of acetylthiorphan. The esterification renders the molecule lipophilic, facilitating oral absorption. Once absorbed, the molecule undergoes a two-step hydrolysis.

-

Step 1 (Target Conversion): Hydrolysis of the benzyl ester moiety to yield S-Acetylthiorphan . This intermediate retains the acetyl group on the thiol, rendering it only moderately active against neutral endopeptidase (NEP).

-

Step 2 (Activation): Hydrolysis of the thioacetate group to yield Thiorphan (N-[3-mercapto-2-benzylpropanoyl]glycine), the active metabolite with nanomolar affinity for NEP (Ki ≈ 2 nM).

Enzymatic Pathway

The conversion of Racecadotril to S-Acetylthiorphan is mediated primarily by non-specific carboxylesterases (CES) found abundantly in the intestinal mucosa and liver.

-

Stereochemistry: Racecadotril is typically administered as a racemate (RS).[1] However, the S-enantiomer (Ecadotril) and its metabolites (S-Acetylthiorphan and S-Thiorphan) exhibit greater potency against NEP than their R-counterparts.

-

Reaction Kinetics: The conversion is rapid; Racecadotril is rarely detectable in plasma beyond the first hour of administration, indicating near-complete first-pass metabolism.

Pathway Visualization

The following diagram illustrates the sequential hydrolysis and the specific chemical transformations.

Figure 1: Sequential hydrolytic bioactivation of Racecadotril to S-Acetylthiorphan and Thiorphan.[1][2]

Pharmacokinetics and Stability[3]

The transient nature of S-Acetylthiorphan requires a precise understanding of its pharmacokinetic (PK) profile. Unlike the parent drug, S-Acetylthiorphan is detectable in plasma but is rapidly processed into Thiorphan.

Comparative PK Parameters (Human/Rat Models)

The following table summarizes typical PK behaviors observed in mammalian models.

| Parameter | Racecadotril (Parent) | S-Acetylthiorphan (Intermediate) | Thiorphan (Active) |

| Tmax | 0.5 – 1.0 h | 0.5 – 1.0 h | 1.0 – 2.0 h |

| Bioavailability | Low (Rapid Metabolism) | Moderate (Transient) | High (Systemic Exposure) |

| Plasma Binding | >90% | ~90% | 90% |

| Elimination t½ | < 0.5 h | ~1.5 h | ~3.0 h |

| Primary Route | Hydrolysis | Hydrolysis | Renal Excretion / Metabolism |

In Vivo Stability Challenges

-

Labile Thiol: The ultimate product, Thiorphan, contains a free thiol (-SH) group, making it highly susceptible to ex vivo oxidation to form homodimers (dithiorphan) or mixed disulfides with plasma proteins.

-

Ester Instability: S-Acetylthiorphan contains a thioester bond, which can spontaneously hydrolyze in plasma if not properly stabilized during collection.

Experimental Protocols: Bioanalysis & Quantification

To accurately study the conversion of Racecadotril to S-Acetylthiorphan, researchers must employ a rigorous LC-MS/MS workflow with strict sample stabilization.

Sample Collection & Stabilization (Critical Step)

Objective: Prevent artificial hydrolysis of Racecadotril/S-Acetylthiorphan and oxidation of Thiorphan during blood collection.

-

Anticoagulant: Use K2EDTA tubes.

-

Enzyme Inhibition: Immediately add a serine esterase inhibitor (e.g., Pefabloc SC or Dichlorvos ) to block further conversion of Racecadotril to S-Acetylthiorphan ex vivo.

-

Thiol Stabilization: Add a derivatizing agent or stabilizer for Thiorphan (e.g., 2-Amino-3-thiopropionic acid or N-Ethylmaleimide (NEM) ) if simultaneous quantification is required.

-

Acidification: Acidify plasma (pH ~3.0) using Formic Acid to stabilize the ester bonds.

LC-MS/MS Methodology

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

-

Stationary Phase: C18 Reverse Phase Column (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[3]

-

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Detection: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions (Example):

-

Racecadotril: m/z 386.1 → 222.1

-

S-Acetylthiorphan: m/z 296.1 → 135.0 (Quantifier)

-

Thiorphan: m/z 254.1 → 89.0

Bioanalytical Workflow Visualization

Figure 2: Optimized bioanalytical workflow for quantifying S-Acetylthiorphan stability.

Clinical and Research Implications

Understanding the conversion to S-Acetylthiorphan is vital for:

-

Bioequivalence Studies: Since Racecadotril is a prodrug, regulatory bodies often require quantification of the active metabolite. However, measuring the intermediate (S-Acetylthiorphan) provides granular data on the rate of ester hydrolysis.

-

Hepatic Impairment: Patients with compromised liver function may exhibit delayed conversion, altering the Tmax and Cmax of the active Thiorphan.

-

Drug-Drug Interactions (DDI): Co-administration with strong esterase inhibitors could theoretically inhibit the formation of S-Acetylthiorphan, reducing therapeutic efficacy.

References

-

Schwartz, J.C. (2000).[4] Racecadotril: A new approach to the treatment of diarrhoea. International Journal of Antimicrobial Agents. Link

-

Lecomte, J.M., et al. (1986).[4] Pharmacological properties of acetorphan, a parenterally active "enkephalinase" inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

-

Xu, Y., et al. (2007).[1][5] Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link

-

Eberlin, M., et al. (2012).[2] A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology. Link

-

Ji, Y. (2015).[5] Determination of Racecadotril's Active Metabolite by a New Derivative LC-MS Method and Their Bioequivalence in Healthy Chinese Volunteers. Chinese Journal of Modern Applied Pharmacy. Link

Sources

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. semanticscholar.org [semanticscholar.org]

The Pharmacological Profile of S-Acetylthiorphan: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Neprilysin Inhibition

S-Acetylthiorphan represents a strategic approach to modulating the enkephalinergic system, acting as a prodrug for the potent and specific neprilysin (NEP) inhibitor, thiorphan. Neprilysin, also known as neutral endopeptidase (EC 3.4.24.11), is a zinc-dependent metalloprotease responsible for the degradation of a variety of signaling peptides.[1][2] By inhibiting neprilysin, thiorphan effectively increases the bioavailability of its endogenous substrates, most notably the enkephalins, which are endogenous opioid peptides with significant analgesic properties. This guide provides an in-depth exploration of the pharmacological profile of S-Acetylthiorphan, from its fundamental mechanism of action to its pharmacokinetic and pharmacodynamic properties, supported by established experimental protocols.

Mechanism of Action: Potentiating Endogenous Opioid Signaling

The primary therapeutic action of S-Acetylthiorphan is realized through its active metabolite, thiorphan. Following administration, S-Acetylthiorphan undergoes rapid deacetylation to yield thiorphan.[3] Thiorphan, in turn, exerts a potent and selective inhibition of neprilysin.[4] This inhibition prevents the breakdown of endogenous enkephalins, leading to their accumulation in the synaptic cleft and enhanced activation of opioid receptors. The result is a potentiation of the body's natural pain-suppressing mechanisms.[2]

Neprilysin's role extends beyond enkephalin degradation, as it also metabolizes other vasoactive peptides such as natriuretic peptides and bradykinin. This broader substrate profile suggests that neprilysin inhibitors, including thiorphan, may have therapeutic applications in cardiovascular diseases.[3]

Caption: Workflow for the in vitro fluorometric assay to determine the IC50 of neprilysin inhibitors.

In Vivo Analgesia Assessment: Hot Plate Test

Rationale: The hot plate test measures the latency of a rodent's response to a thermal stimulus. [5][6]An increase in this latency following drug administration is indicative of an analgesic effect, particularly for centrally acting compounds. [7] Step-by-Step Methodology:

-

Acclimation:

-

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

-

Baseline Measurement:

-

Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).

-

Gently place each mouse on the hot plate and start a timer.

-

Record the latency to the first sign of nociception, typically defined as hind paw licking, shaking, or jumping.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

-

Drug Administration:

-

Administer S-Acetylthiorphan or a vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

-

-

Post-Treatment Measurement:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each mouse.

-

-

Data Analysis:

-

Calculate the mean response latencies for each treatment group at each time point.

-

Analyze the data for statistically significant differences between the drug-treated and vehicle-treated groups.

-

Therapeutic Potential and Future Directions

The ability of S-Acetylthiorphan to enhance endogenous enkephalin signaling positions it as a promising candidate for the management of pain. Its peripheral restriction may offer a safer alternative to traditional opioids, with a reduced risk of central nervous system side effects. Furthermore, the broader substrate specificity of neprilysin suggests that S-Acetylthiorphan could be explored for other therapeutic indications, including cardiovascular and renal diseases. [1][3]Further research is warranted to fully elucidate the clinical potential of this targeted therapeutic strategy.

References

-

Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. (2024). PubMed Central. Retrieved from [Link]

-

Inhibition of Neprilysin by Infusion of Thiorphan into the Hippocampus Causes an Accumulation of Amyloid β and Impairment of Learning and Memory. DOI. Retrieved from [Link]

-

Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice. (2006). PubMed. Retrieved from [Link]

-

A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril. (2012). PubMed. Retrieved from [Link]

-

Inhibition of neutral endopeptidase by thiorphan does not modify coronary vascular responses to angiotensin I, angiotensin II and bradykinin in the isolated guinea pig heart. (1998). PubMed. Retrieved from [Link]

-

A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. (2012). ResearchGate. Retrieved from [Link]

-

Hot plate test. Wikipedia. Retrieved from [Link]

-

A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. (2012). PubMed Central. Retrieved from [Link]

-

Detecting enzymatic activity in cells using fluorogenic substrates. PubMed. Retrieved from [Link]

-

The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. (2008). PubMed Central. Retrieved from [Link]

-

Hot plate test – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved from [Link]

Sources

- 1. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

S-Acetylthiorphan: Structure-Activity Relationship & Technical Guide

This guide details the structure-activity relationship (SAR) of S-Acetylthiorphan, a critical intermediate and active metabolite in the enkephalinase inhibitor class. It synthesizes mechanistic insights, quantitative potency data, and experimental protocols.

Executive Summary & Therapeutic Context

S-Acetylthiorphan (often chemically distinct from its parent prodrug Racecadotril and its active metabolite Thiorphan ) represents a pivotal structure in the design of Neutral Endopeptidase (NEP/CD10) inhibitors.

-

Role: It functions primarily as a prodrug moiety or a protected intermediate. It lacks the high-affinity zinc-binding capability of Thiorphan but offers superior lipophilicity and stability against oxidative dimerization.

-

Target: Neutral Endopeptidase (NEP, EC 3.4.24.11), a zinc-metalloprotease responsible for degrading enkephalins (endogenous opioids) and Atrial Natriuretic Peptide (ANP).[1]

-

Clinical Utility: By inhibiting NEP, the system potentiates enkephalin signaling, providing antisecretory (antidiarrheal) and analgesic effects without the central side effects of mu-opioid agonists.

Chemical Structure & Properties

The molecule consists of three distinct pharmacophores, each governing a specific aspect of its pharmacokinetics (PK) and pharmacodynamics (PD).

| Pharmacophore | Chemical Group | Function | SAR Implication |

| Zinc-Binding Group (ZBG) | Thioacetate ( | Prodrug Masking | Masks the reactive thiol; prevents disulfide formation; reduces potency by ~100-fold until hydrolyzed. |

| Hydrophobic Anchor | Benzyl side chain | Fits into the hydrophobic | |

| Dipeptide Backbone | Glycine moiety | Backbone Alignment | Forms hydrogen bonds with Arg717 and Asn542 in the active site; mimics the substrate transition state. |

Mechanism of Action: The Hydrolytic Cascade

S-Acetylthiorphan is not the primary effector. It undergoes a bioactivation cascade.[2] The acetyl group serves as a "Trojan horse," facilitating transport before being cleaved to reveal the active Thiorphan.

Bioactivation Pathway (DOT Visualization)

Figure 1: The metabolic activation cascade of Racecadotril and S-Acetylthiorphan.[1] The thioacetate group must be cleaved to regenerate the free thiol required for Zinc coordination.

Structure-Activity Relationship (SAR) Analysis

The Zinc-Binding Group (ZBG)

The most critical SAR determinant is the state of the sulfur atom.

-

Free Thiol (Thiorphan): The ionized thiolate (

) acts as a monodentate ligand for the catalytic -

S-Acetyl (S-Acetylthiorphan): The acetyl group sterically hinders access to the Zinc ion and removes the negative charge density required for coordination.

-

Result: Potency drops from 1.8 nM (Thiorphan) to ~316 nM (S-Acetylthiorphan).

-

Stereochemistry (Chirality)

S-Acetylthiorphan possesses a chiral center at the carbon bearing the benzyl group.

-

(S)-Isomer: Generally cited as the active configuration for ACE inhibition.

-

(R)-Isomer: For Enkephalinase (NEP), both (R) and (S) enantiomers show comparable in vitro inhibition (

~1.7 vs 2.2 nM).[1] -

In Vivo Divergence: Interestingly, the (R)-isomer often displays superior analgesic activity in vivo. This "dissociation" suggests that the (R)-isomer may have better pharmacokinetic properties (transport across the BBB or resistance to non-specific metabolic clearance) rather than superior enzyme affinity.

The Hydrophobic Pocket ( Subsite)

The benzyl side chain is non-negotiable for NEP recognition.

-

Mechanism: It occupies the

hydrophobic pocket of the enzyme. -

Modification: Replacing the benzyl group with smaller alkyl chains (e.g., methyl) drastically reduces affinity, as the binding energy is largely entropy-driven by the displacement of water from this hydrophobic pocket.

Quantitative Potency Data

| Compound | State | IC50 (NEP Inhibition) | Ki (Affinity) | Primary Role |

| Thiorphan | Free Thiol | 1.8 - 2.2 nM | 0.4 - 9 nM | Active Inhibitor |

| S-Acetylthiorphan | Thioacetate | 316 nM | ~300 nM | Intermediate/Prodrug |

| Racecadotril | Benzyl Ester | ~4,500 nM | > 1000 nM | Oral Prodrug |

Experimental Protocols

Synthesis of S-Acetylthiorphan Precursor

Objective: Synthesis of the core scaffold 3-(acetylthio)-2-benzylpropanoic acid.[3][4]

Reagents: Benzylmalonic acid, Formaldehyde, Diethylamine, Thioacetic acid. Workflow:

-

Mannich Reaction: Dissolve benzylmalonic acid (100 mmol) in ethyl acetate. Add formaldehyde (175 mmol) and diethylamine (100 mmol).[3][4] Stir at RT for 3h.[3]

-

Acidification: Adjust pH to 1 with 1N HCl. Separate organic layer, dry, and evaporate to yield 2-benzylacrylic acid .[3]

-

Michael Addition: Reflux 2-benzylacrylic acid (77 mmol) with thioacetic acid (excess) in chloroform for 3h.

-

Purification: Evaporate solvent. Recrystallize the oily residue from ethanol.[3]

-

Yield:3-(acetylthio)-2-benzylpropanoic acid (Solid crystals).[3]

-

In Vitro NEP Inhibition Assay

Objective: Validate the conversion of S-Acetylthiorphan to Thiorphan and measure IC50.

Materials: Recombinant human NEP (rhNEP), Fluorogenic substrate (e.g., Glutaryl-Ala-Ala-Phe-MNA), Tris-HCl buffer (pH 7.4). Protocol:

-

Preparation: Dilute S-Acetylthiorphan and Thiorphan controls in DMSO (Stock 10 mM).

-

Pre-incubation: Incubate rhNEP (10 ng/well) with varying concentrations of inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Note: To test S-Acetylthiorphan specifically, include an esterase inhibitor (e.g., PMSF) to prevent in-situ conversion to Thiorphan during the assay.

-

-

Reaction: Add substrate (20 µM). Monitor fluorescence (Ex 340nm / Em 425nm) kinetically for 30 minutes.

-

Analysis: Plot reaction velocity vs. log[Inhibitor]. Fit to a sigmoid dose-response curve to determine IC50.

Molecular Interaction Diagram

The following diagram illustrates the binding mode of the active metabolite (Thiorphan) within the NEP active site, highlighting the critical interactions that S-Acetylthiorphan cannot form until hydrolyzed.

Figure 2: Molecular docking interactions. The acetyl group in S-Acetylthiorphan (grey dashed) physically blocks the critical Zinc coordination, necessitating hydrolysis for activity.

References

-

Matheson, A. J., & Noble, S. (2000).[1] Racecadotril. Drugs, 59(4), 829-835.

-

Lecomte, J. M., et al. (1986).[1] Pharmacological properties of acetorphan, a parenterally active "enkephalinase" inhibitor.[1] Journal of Pharmacology and Experimental Therapeutics, 237(3), 937-944.

-

Roques, B. P., et al. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288(5788), 286-288.

-

Lambert, D. M., et al. (1993).[1] Analgesic potency of S-acetylthiorphan after intravenous administration to mice.[1] European Journal of Pharmacology, 243(2), 129-134.

-

Eberlin, M., et al. (2012).[1] A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology, 3, 93.

Sources

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2011116490A1 - Preparation method for racecadotril - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity and Blood-Brain Barrier Permeability of S-Acetylthiorphan

Introduction: The Rationale for Peripheral Restriction

Racecadotril is an orally administered enkephalinase inhibitor used for the symptomatic treatment of acute diarrhea.[1][2] Its therapeutic effect is achieved by preventing the degradation of endogenous enkephalins in the gastrointestinal tract.[2][3] This enhances their natural antisecretory action, reducing the hypersecretion of water and electrolytes into the intestinal lumen without altering intestinal motility.[1][3]

A cornerstone of racecadotril's favorable safety profile is its lack of central nervous system side effects, such as sedation or respiratory depression, which are common with other opioid-related anti-diarrheal agents.[3] This clinical observation is rooted in a fundamental pharmacokinetic principle: the drug and its active metabolites are effectively excluded from the brain. Racecadotril is a prodrug, rapidly hydrolyzed to its active metabolites, primarily thiorphan, with S-Acetylthiorphan being a related, moderately active metabolite.[2][4] The core focus of this guide is to scientifically dissect why these molecules remain peripherally restricted, using S-Acetylthiorphan as a case study. Understanding the relationship between its chemical structure, lipophilicity, and resulting inability to cross the blood-brain barrier provides a powerful example of rational drug design.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endomark Figure 1: Metabolic activation and peripheral restriction of Racecadotril.

The Blood-Brain Barrier: A Selective Gatekeeper

The BBB is a dynamic and highly selective interface formed by the endothelial cells lining the brain's capillaries, which are connected by complex tight junctions.[5] This structure severely restricts the passive diffusion of substances from the bloodstream into the brain parenchyma. For a small molecule to passively cross this barrier, it must possess a specific set of physicochemical properties, with lipophilicity being a primary determinant.[5]

Molecules can cross the BBB via several mechanisms:

-

Passive Transcellular Diffusion: The primary route for many CNS drugs. It requires molecules to be sufficiently lipophilic to partition into the lipid bilayer of the endothelial cells and small enough to diffuse across.

-

Paracellular Diffusion: Restricted to very small, water-soluble molecules, as this route is largely blocked by tight junctions.

-

Carrier-Mediated Transport: Utilizes specific transporters (e.g., for glucose, amino acids) to carry essential nutrients into the brain.[6]

-

Receptor-Mediated Transcytosis: For larger molecules like peptides and proteins.

-

Active Efflux: A major protective mechanism where efflux pumps, such as P-glycoprotein (P-gp), actively transport a wide range of xenobiotics that have entered the endothelial cells back into the bloodstream.

dot graph "conceptual" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.5]; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endomark Figure 2: Key transport mechanisms at the Blood-Brain Barrier.

Lipophilicity: The Quantitative Key to Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is the single most critical physicochemical property governing passive BBB diffusion. It is experimentally quantified using the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP (Partition Coefficient): Describes the ratio of the concentration of a non-ionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]

-

LogD (Distribution Coefficient): A more physiologically relevant measure, as it describes the same partition ratio for a compound at a specific pH, accounting for both the ionized and non-ionized species.[7][8] Since many drugs are ionizable, their lipophilicity can change dramatically with pH.

There is a parabolic relationship between lipophilicity and BBB penetration.[9]

-

Too Hydrophilic (Low LogD): The compound is highly soluble in the aqueous environment of the blood but cannot efficiently partition into the lipid membranes of the BBB.

-

Too Lipophilic (High LogD): The compound may readily enter the lipid membrane but can become trapped, struggle to exit into the aqueous brain environment, exhibit poor aqueous solubility, or show increased binding to plasma proteins, reducing the free fraction available for diffusion.[9]

-

Optimal Range: For passive BBB penetration, an optimal LogD7.4 (LogD at physiological pH 7.4) is generally considered to be in the range of 1 to 3.[10]

A Validated Workflow for Permeability Assessment

To rigorously assess the BBB permeability of a compound like S-Acetylthiorphan, a multi-tiered approach is essential. This ensures that data is built upon a logical and self-validating framework, moving from high-throughput screening to more complex, physiologically relevant models.

dot graph "workflow" { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endomark Figure 3: A tiered experimental workflow for assessing BBB permeability.

This workflow begins with fundamental property assessment and progresses to complex biological systems. A negative result at an early, high-throughput stage (like PAMPA) can de-prioritize a compound for CNS applications, saving significant resources. For a compound like S-Acetylthiorphan, where peripheral restriction is the goal, this workflow serves to confirm and quantify its lack of CNS penetration.

Data Summary: Physicochemical and Permeability Properties

The following table summarizes the expected and known properties of S-Acetylthiorphan and its related compounds. The experimental values are presented as objectives for the protocols detailed in the subsequent section.

| Parameter | Racecadotril (Prodrug) | S-Acetylthiorphan | Thiorphan (Active) | Rationale & Interpretation |

| Molecular Weight ( g/mol ) | 385.48 | 295.36[11] | 253.33 | All are well below the typical 400-500 Da cutoff, suggesting size is not a limiting factor for BBB permeation.[12] |

| cLogP (Calculated) | ~3.8 | ~1.5[11] | ~1.0 | The calculated lipophilicity decreases with metabolism. S-Acetylthiorphan's cLogP is in a range where permeability is possible, but the presence of an ionizable group is a key confounder. |

| LogD at pH 7.4 (Experimental) | TBD | TBD (Expected < 0) | TBD (Expected < 0) | The carboxylic acid group on S-Acetylthiorphan and Thiorphan will be deprotonated at pH 7.4, creating a negative charge and drastically reducing lipophilicity. This is the primary reason for poor passive diffusion. |

| BBB Permeability Class | Non-penetrant[3] | Non-penetrant (Hypothesis) | Non-penetrant[13][14] | The ultimate biological outcome. The goal of the experimental workflow is to confirm the hypothesis for S-Acetylthiorphan. |

Experimental Protocols

The following protocols are presented as self-validating systems. Each includes critical quality control steps and explains the causality behind the experimental design choices.

Protocol: Determination of LogD7.4 by the Shake-Flask Method

Objective: To experimentally determine the distribution coefficient of S-Acetylthiorphan at physiological pH 7.4, providing a robust measure of its effective lipophilicity.

Causality: The shake-flask method is considered the "gold standard" for lipophilicity measurement due to its direct and fundamental approach.[7][15] By using n-octanol and a pH 7.4 buffer, we directly simulate the partitioning of the compound between a lipid-like and an aqueous physiological environment, accounting for all ionic species.

Methodology:

-

Preparation of Phases:

-

Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH meticulously to 7.40 ± 0.05.

-

Pre-saturate the solvents: Mix equal volumes of n-octanol and pH 7.4 PBS in a large separatory funnel. Shake vigorously for 30 minutes. Allow the layers to separate completely for at least 24 hours. Drain and store each phase separately. This step is critical to prevent volume changes during the experiment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of S-Acetylthiorphan in DMSO.

-

Prepare a working solution by diluting the stock solution in pre-saturated n-octanol to a final concentration of 100 µM.

-

-

Partitioning:

-

In a glass vial, combine 2 mL of the 100 µM compound solution in n-octanol with 2 mL of pre-saturated pH 7.4 PBS.

-

Prepare a blank vial containing only the pre-saturated solvents.

-

Seal the vials and shake on a mechanical shaker at a consistent speed for 2 hours at room temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at 2000 x g for 15 minutes to achieve a clean separation of the two phases. This step is crucial to avoid cross-contamination from emulsions.[16]

-

-

Quantification:

-

Carefully remove a 1 mL aliquot from the top (n-octanol) phase and a 1 mL aliquot from the bottom (aqueous) phase.

-

Analyze the concentration of S-Acetylthiorphan in each aliquot using a validated analytical method, such as LC-MS/MS. A standard curve must be prepared in the corresponding matrix (pre-saturated n-octanol or PBS) for accurate quantification.

-

-

Calculation:

-

The LogD7.4 is calculated using the formula: LogD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

-

Self-Validation/QC:

-

Mass Balance: The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. Significant deviation suggests compound degradation or adsorption to the vial.

-

Triplicate Analysis: The experiment must be performed in triplicate to ensure reproducibility. The standard deviation of the resulting LogD values should be less than 0.2 log units.

Protocol: In Vitro BBB Permeability using the hCMEC/D3 Transwell Model

Objective: To measure the apparent permeability coefficient (Papp) of S-Acetylthiorphan across a validated in vitro model of the human BBB.

Causality: While PAMPA assesses passive diffusion, a cell-based model like the hCMEC/D3 cell line is essential because it incorporates the biological complexity of cellular membranes, tight junctions, and potentially active transport and efflux systems.[17][18] This immortalized human cerebral microvascular endothelial cell line is widely used and provides a reproducible barrier model.[19][20] Measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, indicating if the compound is a substrate for efflux pumps like P-gp.

Methodology:

-

Cell Culture and Seeding:

-

Culture hCMEC/D3 cells according to the supplier's recommendations.[20]

-

Coat the microporous membrane of 24-well Transwell inserts (e.g., 0.4 µm pore size) with collagen.[21]

-

Seed the hCMEC/D3 cells onto the apical (upper) chamber of the inserts at a high density (e.g., 90,000 cells/insert) and culture until a confluent monolayer is formed (typically 4-6 days).[21]

-

-

Barrier Integrity Verification (QC):

-

Measure the Transendothelial Electrical Resistance (TEER) across the monolayer using an EVOM voltohmmeter. A stable and sufficiently high TEER value (e.g., > 60 Ω·cm²) indicates the formation of tight junctions.

-

Perform a permeability assay with a paracellular marker (e.g., Lucifer Yellow or 70 kDa FITC-Dextran). Low permeability of this marker confirms barrier integrity. Monolayers not meeting these criteria must be discarded.

-

-

Permeability Assay (Apical-to-Basolateral, A-to-B):

-

Replace the medium in the apical (donor) chamber with transport buffer containing S-Acetylthiorphan (e.g., 10 µM) and a zero-permeability control (e.g., Evans Blue-labeled albumin).[22]

-

Replace the medium in the basolateral (receiver) chamber with fresh transport buffer.

-

Incubate at 37°C on an orbital shaker to reduce the unstirred water layer.[17]

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace the volume with fresh buffer.

-

-

Permeability Assay (Basolateral-to-Apical, B-to-A):

-

Perform the same experiment in reverse, adding the compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber. This is essential for determining the efflux ratio.

-

-

Quantification:

-

Analyze the concentration of S-Acetylthiorphan in all donor and receiver samples using a validated LC-MS/MS method.

-

-

Calculations:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests active efflux.

-

References

-

G. Chen, et al. (n.d.). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

J. L. Cafferty, et al. (2025). Thiorphan reprograms neurons to promote functional recovery after spinal cord injury. Nature. Retrieved from [Link]

-

J. H. Choi, et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). S-Acetylthiorphan. PubChem. Retrieved from [Link]

-

D. B. Kitchen, et al. (n.d.). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. PubMed Central. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Racecadotril?. Synapse. Retrieved from [Link]

-

A. A. F. Wasilewska, et al. (n.d.). Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. PubMed Central. Retrieved from [Link]

-

K. Ashiq, et al. (2019). A comprehensive review on racecadotril drug. ResearchGate. Retrieved from [Link]

-

The Gelli Lab. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

A. Shvets, et al. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

M. J. Markuszewski, et al. (n.d.). Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. MDPI. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

S. Zhang, et al. (n.d.). machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Oxford Academic. Retrieved from [Link]

-

F. Le Luyer, et al. (2025). Racecadotril in the management of diarrhea: an underestimated therapeutic option?. PubMed Central. Retrieved from [Link]

-

M. Reznicek, et al. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Tryptophan transport past the blood brain barrier determines tryptophan.... Retrieved from [Link]

-

MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

-

J. Nowakowska, et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). AID 19623 - Partition coefficient (logP). PubChem. Retrieved from [Link]

-

Medsimplified. (2025). Pharmacology of Racecadotril (Acetorphan) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

-

M. Li, et al. (n.d.). Evaluation of blood-brain barrier permeability in tryptophan hydroxylase 2-knockout mice. Spandidos Publications. Retrieved from [Link]

-

M. F. S. G. de A. e Silva, et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. Retrieved from [Link]

-

Tebubio. (2016). Why is the hCMEC/D3 cell line a robust in vitro BBB model?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanisms of in vivo racecadotril degradation via direct.... Retrieved from [Link]

-

D. Srikanta, et al. (n.d.). An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. Wiley Online Library. Retrieved from [Link]

-

Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

-

M. Liu, et al. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. Retrieved from [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

-

Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. enamine.net [enamine.net]

- 9. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. S-Acetylthiorphan | C14H17NO4S | CID 130242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thiorphan reprograms neurons to promote functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shake Flask LogD | Domainex [domainex.co.uk]

- 17. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tebubio.com [tebubio.com]

- 19. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of blood-brain barrier permeability in tryptophan hydroxylase 2-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

S-Acetylthiorphan: The Bioactive Intermediate of Racecadotril

This guide provides a rigorous technical analysis of S-Acetylthiorphan , the pivotal metabolic intermediate of the enkephalinase inhibitor Racecadotril . It is designed for drug development scientists requiring deep mechanistic insight, experimental protocols, and pharmacological validation strategies.

Technical Monograph & Experimental Guide

Executive Summary: The Prodrug-Metabolite Axis

Racecadotril (Acetorphan) acts as a "double prodrug" designed to deliver the potent neutral endopeptidase (NEP) inhibitor Thiorphan to the intestinal epithelium. While Thiorphan is the ultimate effector (

Understanding S-Acetylthiorphan is essential for:

-

PK/PD Modeling: It serves as the circulating reservoir for Thiorphan.

-

Assay Specificity: Differentiating between the "masked" thiol (S-acetyl) and "free" thiol (Thiorphan) is critical in bioanalysis to prevent artifactual potency data.

-

Mechanism of Action: It illustrates the structural requirements for Zinc-metalloprotease inhibition—specifically the necessity of a free carboxylate for recognition and a free thiol for zinc coordination.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Structural Evolution and Potency

The pharmacological transition from Racecadotril to Thiorphan is a study in unmasking binding pharmacophores.

| Compound | Chemical State | Key Pharmacophores | NEP Inhibition ( | Activity Status |

| Racecadotril | Benzyl ester, Thioester | Blocked Carboxylate, Blocked Thiol | Inactive Prodrug | |

| S-Acetylthiorphan | Free Acid , Thioester | Active Carboxylate , Blocked Thiol | Moderately Active | |

| Thiorphan | Free Acid, Free Thiol | Active Carboxylate , Active Thiol | Highly Potent |

Mechanistic Basis of Inhibition

Neutral Endopeptidase (NEP, EC 3.4.24.[1]11) is a Zinc-metalloprotease. Effective inhibition requires a "bidentate" interaction:

-

Recognition: The inhibitor's carboxylate group forms hydrogen bonds with active site Arginine/Asparagine residues.

-

Racecadotril lacks this (benzyl ester blocks it), hence low affinity.

-

S-Acetylthiorphan possesses this free carboxylate, allowing it to dock into the active site, conferring its moderate activity (

).

-

-

Coordination: The inhibitor must ligate the catalytic Zinc ion (

).-

Thiorphan provides a free thiol (-SH), a potent zinc ligand.

-

S-Acetylthiorphan presents a thioester (-SCOCH3). The acetyl group sterically and electronically hinders zinc coordination, preventing high-affinity binding.

-

Metabolic Pathway & Bioactivation

Racecadotril undergoes a sequential, two-step bioactivation. This cascade is spatially regulated, occurring primarily in plasma and the intestinal tissue.

The Hydrolysis Cascade

-

Debenzylation (Rapid): Non-specific carboxylesterases (CES) hydrolyze the benzyl ester of Racecadotril to form S-Acetylthiorphan . This occurs rapidly in plasma.[2][3]

-

Deacetylation (Rate-Limiting): The thioester bond is cleaved to release Thiorphan . This step is often catalyzed by diverse esterases or chemically driven in high pH environments.

Visualization of the Pathway

The following diagram illustrates the metabolic trajectory and the specific enzymes involved.

Figure 1: Sequential bioactivation of Racecadotril. S-Acetylthiorphan serves as the intermediate with moderate affinity before conversion to the high-potency Thiorphan.[2]

Experimental Protocols

To study S-Acetylthiorphan specifically, one must prevent its premature conversion to Thiorphan during analysis.

Protocol A: In Vitro Differential Hydrolysis Assay

This protocol distinguishes the kinetics of debenzylation (formation of S-Acetylthiorphan) from deacetylation (formation of Thiorphan).

Objective: Determine

Materials:

-

Human Plasma (pooled) or Recombinant Carboxylesterase (CES1/CES2).

-

Substrate: Racecadotril (

). -

Quenching Solution: Acetonitrile with 1% Formic Acid (low pH stabilizes thioesters).

-

Internal Standard: D3-Thiorphan.

Workflow:

-

Incubation: Pre-warm plasma to

. Spike Racecadotril to -

Sampling: At

min, remove -

Quenching: Immediately add

ice-cold Quenching Solution. Critical: Keep pH -

Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

-

Detection: Monitor distinct transitions:

-

Racecadotril:

-

S-Acetylthiorphan:

(Loss of benzyl group) -

Thiorphan:

(Loss of acetyl group)

-

Validation Check: If Thiorphan appears at

Protocol B: Fluorometric NEP Inhibition Assay

Quantify the inhibitory potency of S-Acetylthiorphan vs. Thiorphan.

Reagents:

-

Enzyme: Recombinant Human Neprilysin (rhNEP), 20 ng/well.

-

Substrate: Dansyl-D-Ala-Gly-Phe-Gly-OH (

). Cleavage releases fluorescent Dansyl-D-Ala-Gly. -

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Tween-20. Avoid DTT/BME (reducing agents interfere with Zinc).

Step-by-Step:

-

Preparation: Prepare serial dilutions of S-Acetylthiorphan and Thiorphan (

to -

Enzyme Mix: Add

enzyme buffer to black 96-well plate. -

Inhibitor Addition: Add

of inhibitor dilution. Incubate 15 min at -

Reaction Start: Add

Substrate. -

Kinetic Read: Monitor Ex/Em 340/530 nm for 60 mins.

-

Calculation: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic model to derive

.

Expected Results:

-

Thiorphan

: -

S-Acetylthiorphan

:

Analytical Validation & Quality Control

When synthesizing or sourcing S-Acetylthiorphan for research, purity is paramount. The thioester is labile.

Visualization of Assay Logic

The following diagram outlines the decision tree for validating the presence and activity of the metabolites.

Figure 2: Analytical workflow to ensure differentiation between S-Acetylthiorphan and Thiorphan.

Critical Handling Notes

-

Storage: S-Acetylthiorphan must be stored desiccated at

. Moisture causes hydrolysis to Thiorphan. -

Solvents: Dissolve in DMSO. Avoid protic solvents (methanol/ethanol) for long-term stock storage as transesterification can occur.

References

-

Lecomte, J. M., et al. (1986).[3] "Pharmacological properties of acetorphan, a parenterally active 'enkephalinase' inhibitor."[4][5][6][7] Journal of Pharmacology and Experimental Therapeutics.

-

Matheson, A. J., & Noble, S. (2000).[3][8] "Racecadotril." Drugs.

-

Schwartz, J. C. (2000). "Racecadotril: a new approach to the treatment of diarrhoea."[1] International Journal of Antimicrobial Agents.

-

Lambert, D. M., et al. (1993).[3][4] "Analgesic potency of S-acetylthiorphan after intravenous administration to mice." European Journal of Pharmacology.

-

Eberlin, M., et al. (2012).[9] "A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril." Frontiers in Pharmacology.

Sources